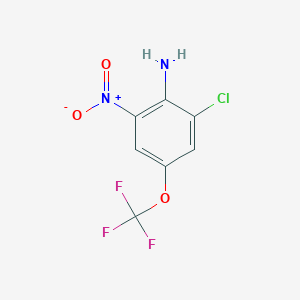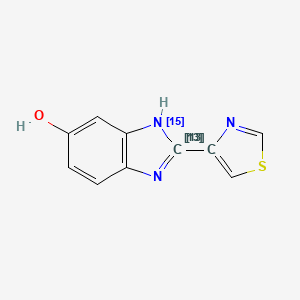
5-Hydroxy Thiabendazole-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Thiabendazole-13C2,15N is a labeled derivative of the antihelminthic drug Thiabendazole. It is a chemical compound commonly used in research to study the metabolism and pharmacokinetics of Thiabendazole . The compound is characterized by the presence of stable isotopes Carbon-13 and Nitrogen-15, which makes it valuable for various analytical and research purposes .
Métodos De Preparación
The synthesis of 5-Hydroxy Thiabendazole-13C2,15N involves the incorporation of Carbon-13 and Nitrogen-15 isotopes into the Thiabendazole structure. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the Thiabendazole framework through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to produce larger quantities.
Análisis De Reacciones Químicas
5-Hydroxy Thiabendazole-13C2,15N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxy Thiabendazole-13C2,15N has a wide range of scientific research applications, including:
Mecanismo De Acción
The precise mechanism of action of 5-Hydroxy Thiabendazole-13C2,15N is not fully understood. it is believed to inhibit the helminth-specific enzyme fumarate reductase, which is essential for the energy metabolism of parasites . This inhibition disrupts the parasite’s energy production, leading to its death. The compound’s molecular targets and pathways are similar to those of Thiabendazole, involving interactions with various enzymes and metabolic pathways .
Comparación Con Compuestos Similares
5-Hydroxy Thiabendazole-13C2,15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Thiabendazole: The parent compound, used as an antihelminthic drug.
5-Hydroxy Thiabendazole: The non-labeled version of the compound, used in similar research applications.
Other Benzimidazole Derivatives: Compounds such as Albendazole and Mebendazole, which have similar antihelminthic properties but different chemical structures.
These compounds share similar biological activities but differ in their chemical properties and specific applications.
Propiedades
Fórmula molecular |
C10H7N3OS |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
2-((413C)1,3-thiazol-4-yl)-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)/i9+1,10+1,13+1 |
Clave InChI |
VNENJHUOPQAPAT-GQSWDAPCSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O)[15NH][13C](=N2)[13C]3=CSC=N3 |
SMILES canónico |
C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


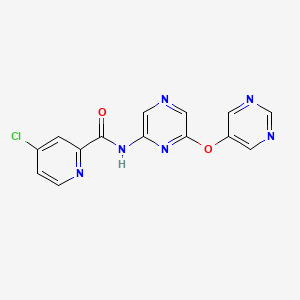
![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)
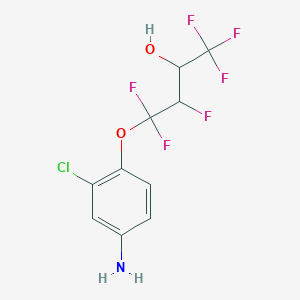

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
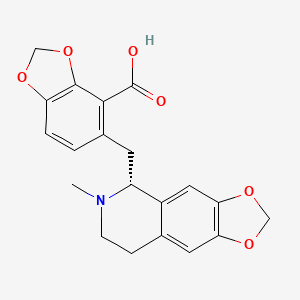
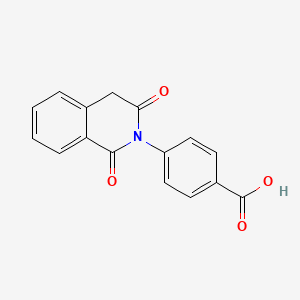
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
